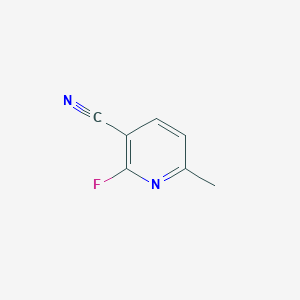
(2,2-difluoro-1-phenylcyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-difluoro-1-phenylcyclopropyl)methanol is an organic compound characterized by a cyclopropyl ring substituted with a phenyl group and two fluorine atoms, along with a hydroxyl group attached to the methylene carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-difluoro-1-phenylcyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, such as a phenyl-substituted alkene, followed by fluorination and subsequent hydroxylation. One common method includes the reaction of phenylcyclopropane with a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms. The resulting intermediate is then subjected to hydroxylation using reagents such as sodium borohydride (NaBH4) in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,2-difluoro-1-phenylcyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of (2,2-difluoro-1-phenylcyclopropyl)ketone.
Reduction: Formation of (2,2-difluoro-1-phenylcyclopropyl)methane.
Substitution: Formation of (2,2-difluoro-1-phenylcyclopropyl)iodide.
Scientific Research Applications
(2,2-difluoro-1-phenylcyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,2-difluoro-1-phenylcyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The hydroxyl group may also play a role in hydrogen bonding interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(2,2-difluoro-1-phenylcyclopropyl)amine: Similar structure but with an amine group instead of a hydroxyl group.
(2,2-difluoro-1-phenylcyclopropyl)ketone: Similar structure but with a ketone group instead of a hydroxyl group.
(2,2-difluoro-1-phenylcyclopropyl)iodide: Similar structure but with an iodine atom instead of a hydroxyl group.
Uniqueness
(2,2-difluoro-1-phenylcyclopropyl)methanol is unique due to the presence of both fluorine atoms and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
156020-86-9 |
|---|---|
Molecular Formula |
C10H10F2O |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



